2,3-Dibromo-5-(trifluoromethoxy)aniline
Overview
Description
2,3-Dibromo-5-(trifluoromethoxy)aniline is an organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-(trifluoromethoxy)aniline typically involves the bromination of 5-(trifluoromethoxy)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted anilines
- Quinones
- Biaryl compounds
Scientific Research Applications
2,3-Dibromo-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 1,3-Dibromo-5-(trifluoromethoxy)benzene
Uniqueness: 2,3-Dibromo-5-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2,3-dibromo-5-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(13)6(4)9/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGMMLCASLQSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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